molecular formula C12H14ClNO2 B3229024 N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide CAS No. 127472-35-9

N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide

Cat. No.: B3229024
CAS No.: 127472-35-9
M. Wt: 239.7 g/mol
InChI Key: GKJGOJHGTYDZPP-UHFFFAOYSA-N
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Description

The formyl (–CHO) group at the 2-position of the phenyl ring distinguishes it from simpler chloro-substituted analogs.

Properties

IUPAC Name

N-(4-chloro-2-formylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-12(2,3)11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJGOJHGTYDZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide typically involves the reaction of 4-chloro-2-formylphenylamine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically produced in high purity to meet the stringent requirements of research and development applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-chloro-2-carboxyphenyl-2,2-dimethylpropionamide.

    Reduction: 4-chloro-2-hydroxymethylphenyl-2,2-dimethylpropionamide.

    Substitution: Products depend on the nucleophile used, such as 4-amino-2-formylphenyl-2,2-dimethylpropionamide.

Scientific Research Applications

N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The chloro group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Substituents/Features Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-Cl, 2-CHO on phenyl; 2,2-dimethylpropionamide C₁₂H₁₃ClNO₂ 253.7 (calc.) Discontinued; likely reactive due to –CHO
N-(4-chlorophenyl)-2,2-dimethylpropionamide (65854-91-3) 4-Cl on phenyl; no formyl C₁₁H₁₄ClNO 227.7 Intermediate in organic synthesis
N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide Dibromomethyl on pyridyl; 2,2-dimethylpropionamide C₁₁H₁₄Br₂N₂O 350.06 Weak C–H⋯O interactions; crystal packing
N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide (149765-15-1) Chloro-pyrrolopyrimidine heterocycle C₁₁H₁₃ClN₄O 252.7 Potential kinase inhibitor intermediate
N-(2-chloro-6-methoxyphenyl)-2,2-dimethylpropionamide (934537-35-6) 2-Cl, 6-OCH₃ on phenyl C₁₂H₁₆ClNO₂ 253.7 Electron-donating OCH₃ alters reactivity

Substituent Effects on Reactivity and Stability

  • Formyl Group Influence : The formyl group in the target compound introduces electrophilicity, making it prone to nucleophilic attacks (e.g., in Schiff base formation). This contrasts with N-(4-chlorophenyl)-2,2-dimethylpropionamide (CAS 65854-91-3), which lacks this reactivity due to the absence of –CHO .
  • Halogen and Heterocycle Effects: The pyridyl derivative N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide exhibits weaker hydrogen bonding (C–H⋯O) compared to phenyl analogs, likely due to the pyridine ring’s electron-withdrawing nature .

Physicochemical Properties

  • Crystal Packing : The dibromomethyl-pyridyl compound forms supramolecular chains via C–H⋯O interactions, whereas phenyl analogs with –Cl or –OCH₃ groups (e.g., CAS 934537-35-6) may exhibit stronger hydrogen bonding due to polar substituents .
  • Solubility : The methoxy group in N-(2-chloro-6-methoxyphenyl)-2,2-dimethylpropionamide increases hydrophilicity compared to the formyl-substituted target compound, which is more lipophilic .

Research Findings and Gaps

  • Hydrogen Bonding Patterns: The target compound’s formyl group could engage in N–H⋯O hydrogen bonds, similar to 2-Chloro-N-(4-fluorophenyl)acetamide (), which forms intramolecular C–H⋯O and intermolecular N–H⋯O bonds .

Biological Activity

N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide (CAS: 127472-35-9) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : N-(4-chloro-2-formylphenyl)pivalamide
  • Molecular Formula : C12H14ClNO2
  • Molecular Weight : 239.7 g/mol
  • CAS Number : 127472-35-9

The compound features a chloro-substituted aromatic ring and an amide functional group, which are essential for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Properties : It may exhibit antioxidant activity, reducing oxidative stress in cells.
  • Interaction with Biomolecules : The compound can interact with various biomolecules, influencing cellular signaling pathways.

Anti-Cancer Activity

The compound is also being investigated for its anti-cancer properties. Analogous compounds have been found to inhibit tubulin polymerization and induce apoptosis in cancer cells . The structural characteristics of this compound may allow it to function similarly, targeting cancer cell growth and survival mechanisms.

Case Studies and Research Findings

  • Muscle Deterioration Treatment : A study described a method for treating muscular degradation using compounds similar to this compound. The research indicated improvements in diaphragm contractility in animal models .
    Study ParameterControl GroupTreatment Group
    Diaphragm Force (g/cm²)XY
    Cathepsin B ActivityAB
    This suggests that the compound may have therapeutic applications in muscle-related disorders.
  • Antiviral Potential : Similar compounds have shown promise as inhibitors against human adenovirus (HAdV), indicating a possible antiviral role for this compound. Compounds targeting the HAdV life cycle were noted to maintain low cytotoxicity while exhibiting potent antiviral effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide
Reactant of Route 2
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N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide

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